Cas no 1997964-07-4 (1-Azetidinecarboxylic acid, 3-methyl-3-(1-oxopentyl)-, 1,1-dimethylethyl ester)
1-Azetidinecarboxylic acid, 3-methyl-3-(1-oxopentyl)-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1-Azetidinecarboxylic acid, 3-methyl-3-(1-oxopentyl)-, 1,1-dimethylethyl ester
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- Inchi: 1S/C14H25NO3/c1-6-7-8-11(16)14(5)9-15(10-14)12(17)18-13(2,3)4/h6-10H2,1-5H3
- InChI Key: SXQSRPSFBMHUPB-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC(C)(C(=O)CCCC)C1
1-Azetidinecarboxylic acid, 3-methyl-3-(1-oxopentyl)-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-796821-0.05g |
tert-butyl 3-methyl-3-pentanoylazetidine-1-carboxylate |
1997964-07-4 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
| Enamine | EN300-796821-0.1g |
tert-butyl 3-methyl-3-pentanoylazetidine-1-carboxylate |
1997964-07-4 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
| Enamine | EN300-796821-0.25g |
tert-butyl 3-methyl-3-pentanoylazetidine-1-carboxylate |
1997964-07-4 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
| Enamine | EN300-796821-0.5g |
tert-butyl 3-methyl-3-pentanoylazetidine-1-carboxylate |
1997964-07-4 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
| Enamine | EN300-796821-1.0g |
tert-butyl 3-methyl-3-pentanoylazetidine-1-carboxylate |
1997964-07-4 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
| Enamine | EN300-796821-2.5g |
tert-butyl 3-methyl-3-pentanoylazetidine-1-carboxylate |
1997964-07-4 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
| Enamine | EN300-796821-5.0g |
tert-butyl 3-methyl-3-pentanoylazetidine-1-carboxylate |
1997964-07-4 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
| Enamine | EN300-796821-10.0g |
tert-butyl 3-methyl-3-pentanoylazetidine-1-carboxylate |
1997964-07-4 | 95% | 10.0g |
$4236.0 | 2024-05-22 |
1-Azetidinecarboxylic acid, 3-methyl-3-(1-oxopentyl)-, 1,1-dimethylethyl ester Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 1-Azetidinecarboxylic acid, 3-methyl-3-(1-oxopentyl)-, 1,1-dimethylethyl ester
1-Azetidinecarboxylic Acid, 3-Methyl-3-(1-Oxopentyl)-, 1,1-Dimethylethyl Ester: A Comprehensive Overview
The compound with CAS No. 1997964-07-4, known as 1-Azetidinecarboxylic acid, 3-methyl-3-(1-oxopentyl)-, 1,1-dimethylethyl ester, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of azetidine derivatives, which have garnered attention due to their unique structural properties and potential applications in drug development. The azetidine ring serves as a key structural element, contributing to the molecule's stability and reactivity.
Recent studies have highlighted the importance of azetidine derivatives in medicinal chemistry. For instance, researchers have explored the role of azetidine-based compounds in modulating enzyme activity and targeting specific biological pathways. The 3-methyl substitution on the azetidine ring enhances the molecule's lipophilicity, making it more suitable for crossing biological membranes. This property is particularly valuable in drug delivery systems where membrane permeability is critical.
The 1-oxopentyl group attached to the azetidine ring introduces additional functional diversity to the molecule. This group not only increases the molecular weight but also provides opportunities for further chemical modifications. Such modifications can lead to the development of more potent and selective drug candidates. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound using a combination of ring-closing metathesis and esterification reactions.
One of the most promising applications of this compound lies in its potential as a pharmaceutical intermediate. By serving as a precursor for more complex molecules, it plays a pivotal role in the discovery and development of new therapeutic agents. For example, researchers have utilized this compound to synthesize novel antibiotic agents with improved efficacy against multidrug-resistant bacteria.
Moreover, the dimethylethyl ester group at position 1 contributes to the molecule's solubility and stability under physiological conditions. This feature is crucial for ensuring that the compound can be effectively administered and absorbed by the human body. Recent studies have demonstrated that this group can be selectively cleaved under specific conditions, allowing for controlled drug release mechanisms.
In terms of synthesis, the preparation of 1-Azetidinecarboxylic acid, 3-methyl-3-(1-oxopentyl)-, 1,1-dimethylethyl ester involves a multi-step process that combines principles from organic synthesis and catalysis. The use of transition metal catalysts has significantly improved the yield and purity of this compound. Researchers have also explored green chemistry approaches to minimize waste and enhance sustainability during its production.
The structural versatility of this compound makes it an attractive candidate for exploring its pharmacokinetic properties. Preclinical studies have shown that it exhibits favorable absorption profiles in animal models, suggesting potential for oral administration in humans. Furthermore, its low toxicity profile makes it a safer option compared to other similar compounds currently under investigation.
Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to reduce costs and improve scalability. Additionally, efforts are being made to explore its potential applications in other therapeutic areas such as oncology and neurodegenerative diseases. The integration of computational chemistry tools with experimental studies is expected to accelerate its development into a clinically relevant drug candidate.
In conclusion, CAS No. 1997964-07-4, or 1-Azetidinecarboxylic acid, 3-methyl-3-(1-oxopentyl)-, 1,1-dimethylethyl ester, represents a valuable addition to the arsenal of chemical entities being explored for therapeutic purposes. Its unique structure and functional groups provide ample opportunities for further research and development across various fields of medicine and pharmacology.
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